molecular formula C11H8Cl3NO B11848234 2,3,4-Trichloro-8-methoxy-5-methylquinoline

2,3,4-Trichloro-8-methoxy-5-methylquinoline

Cat. No.: B11848234
M. Wt: 276.5 g/mol
InChI Key: FUHPHGSJTJGUEH-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-8-methoxy-5-methylquinoline is a quinoline derivative characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting with aniline derivatives and employing cyclization reactions can yield quinoline derivatives . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also utilized in the synthesis of quinoline compounds .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of green chemistry principles, such as ionic liquid-mediated reactions and ultrasound irradiation, has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .

Scientific Research Applications

2,3,4-Trichloro-8-methoxy-5-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trichloro-8-methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methoxy group on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

IUPAC Name

2,3,4-trichloro-8-methoxy-5-methylquinoline

InChI

InChI=1S/C11H8Cl3NO/c1-5-3-4-6(16-2)10-7(5)8(12)9(13)11(14)15-10/h3-4H,1-2H3

InChI Key

FUHPHGSJTJGUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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